molecular formula C20H15FN6O2S B2891010 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872856-82-1

4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No.: B2891010
CAS No.: 872856-82-1
M. Wt: 422.44
InChI Key: RYKLSAGBQHDJAY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide information about the types of hydrogen and carbon atoms present .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing bonds . For example, the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent can lead to the formation of a new pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as melting point determination and mass spectrometry . .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : A study highlighted the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine, showcasing their versatility in heterocyclic synthesis (Mohareb et al., 2004).

Antimicrobial Activities of Thiazole and Pyrazole Derivatives : Research into the antimicrobial activities of thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety has been conducted, indicating some compounds exhibited promising antimicrobial activities (Gouda et al., 2010).

Novel Fluoro Substituted Compounds with Anti-Cancer Activity : Another study introduced fluoro-substituted benzo[b]pyran compounds, which upon further modification yielded derivatives showing anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Biochemical Impacts and Insecticidal Agents : A novel series of bioactive sulfonamide thiazole derivatives were synthesized and demonstrated significant toxic effects against the cotton leafworm, highlighting their potential as insecticidal agents (Soliman et al., 2020).

A2A Adenosine Receptor Molecular Probes : Research into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, revealed high affinity and selectivity as antagonists for the human A2A adenosine receptor, important for studying neurodegenerative disorders (Kumar et al., 2011).

Future Directions

The future directions for research on similar compounds could involve the synthesis of new derivatives with improved biological activities . For example, researchers could explore the effects of different substitutions on the pyrimidine ring . Additionally, researchers could investigate the use of these compounds as potential treatments for various diseases .

Properties

IUPAC Name

4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLSAGBQHDJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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